molecular formula C6H13Cl2N3 B2576827 2-(1H-Imidazol-5-yl)propan-1-amine;dihydrochloride CAS No. 24160-35-8

2-(1H-Imidazol-5-yl)propan-1-amine;dihydrochloride

Cat. No. B2576827
CAS RN: 24160-35-8
M. Wt: 198.09
InChI Key: WYTFQBBWJOPBCK-UHFFFAOYSA-N
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Description

“2-(1H-Imidazol-5-yl)propan-1-amine;dihydrochloride” is a chemical compound with the molecular weight of 198.09 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H11N3.2ClH/c1-5(4-7)6-8-2-3-9-6;;/h2-3,5H,4,7H2,1H3,(H,8,9);2*1H .

Scientific Research Applications

  • Anticancer Agents : Benzimidazoles bearing oxadiazole nucleus, synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide, have shown significant to good anticancer activity. One compound, in particular, exhibited significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).

  • Synthesis of Functionalized Benzimidazoimidazoles : A carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles has been developed. This method yielded products in good to excellent yields under mild conditions (Veltri et al., 2018).

  • Antihypertensive Agents : A molecule related to 2-(1H-Imidazol-5-yl)propan-1-amine;dihydrochloride plays a significant role in the treatment of hypertension as a potential imidazoline receptor agonist. Quantum mechanical calculations and molecular docking studies suggest anti-hypertensive activity (Aayisha et al., 2019).

  • Corrosion Inhibition : Imidazoline derivatives, including compounds related to this compound, have been investigated as corrosion inhibitors for mild steel in acidic solutions. These compounds showed promising inhibitive performance (Zhang et al., 2015).

  • Nitrogen-Rich Gas Generators : Imidazole, 1,2,4-triazole, and tetrazole-based molecules, which may include derivatives of this compound, were prepared for their potential applications in nitrogen-rich gas generators (Srinivas, Ghule, & Muralidharan, 2014).

Mechanism of Action

Target of Action

Beta-Methylhistamine dihydrochloride primarily targets histamine receptors, specifically the H1 receptors . These receptors play a crucial role in the regulation of numerous physiological functions, including immune response, gastric acid secretion, neurotransmission, and cell growth .

Mode of Action

Beta-Methylhistamine dihydrochloride interacts with its targets by acting as a weak agonist at histamine H1 receptors . This interaction leads to a vasodilatory effect, resulting in increased permeability of blood vessels in the inner ear . This action helps to reverse the underlying problem of endolymphatic hydrops, a condition associated with Ménière’s disease .

Biochemical Pathways

The action of Beta-Methylhistamine dihydrochloride affects several biochemical pathways. Primarily, it influences the histaminergic pathways, which are involved in various physiological processes such as wakefulness, thermoregulation, and cardiovascular regulation . The stimulation of H1-receptors in the inner ear by Beta-Methylhistamine dihydrochloride leads to increased permeability of blood vessels, which in turn affects the homeostasis of endolymphatic fluid in the ear .

Pharmacokinetics

Beta-Methylhistamine dihydrochloride exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid . The plasma protein binding of Beta-Methylhistamine dihydrochloride is reported to be less than 5%, indicating a high degree of bioavailability .

Result of Action

The molecular and cellular effects of Beta-Methylhistamine dihydrochloride’s action primarily involve relief from vertigo associated with Ménière’s disease . By increasing the permeability of blood vessels in the inner ear, it helps to reduce the symptoms of vertigo, tinnitus, and hearing loss associated with this condition .

properties

IUPAC Name

2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTFQBBWJOPBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CN=CN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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